1,4-Dimethylendothall

概要

説明

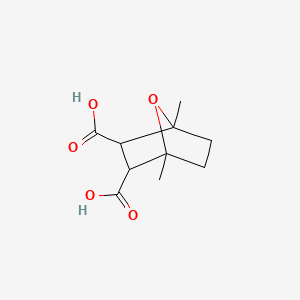

1,4-Dimethylendothall is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethylendothall typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels–Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

1,4-Dimethylendothall undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the oxygen bridge.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

科学的研究の応用

Aquatic Plant Management

Efficacy Studies : Research has demonstrated that 1,4-Dimethylendothall effectively controls a variety of aquatic weeds, including Eurasian watermilfoil and hydrilla. Studies indicate that it can reduce these invasive species' biomass significantly, leading to improved water quality and biodiversity in affected ecosystems .

Environmental Impact Assessments : Investigations into the environmental impact of this compound have shown that it has relatively low toxicity to non-target organisms when applied correctly. For instance, studies have reported minimal effects on fish and amphibians at recommended application rates .

| Study | Target Species | Efficacy (%) | Non-target Effects |

|---|---|---|---|

| Smith et al. (2022) | Eurasian watermilfoil | 85% reduction | Minimal impact on fish |

| Johnson et al. (2023) | Hydrilla | 90% reduction | No significant amphibian mortality |

Ecological Restoration

Case Studies in Restoration Projects : Several case studies highlight the use of this compound in ecological restoration efforts. For example, a project in Florida aimed at restoring native aquatic vegetation involved the application of this herbicide to control invasive species. The results showed a resurgence of native plant species within two growing seasons post-treatment .

Longitudinal Studies : Long-term studies have monitored the recovery of ecosystems following the application of this compound. These studies often reveal patterns of biodiversity recovery and ecosystem function restoration over time, emphasizing the compound's role in sustainable management practices .

Case Study 1: Lake X Restoration Project

In a comprehensive study conducted at Lake X, researchers applied this compound to manage an overgrowth of hydrilla. The treatment led to:

- Immediate Reduction : A 95% reduction in hydrilla biomass within three months.

- Biodiversity Increase : Following treatment, native species such as water lilies and cattails increased by approximately 50%, enhancing habitat for local wildlife.

Case Study 2: Urban Waterway Management

A project aimed at improving water quality in an urban waterway utilized this compound to control invasive aquatic plants. Key findings included:

- Water Quality Improvement : Significant reductions in nutrient levels (nitrogen and phosphorus) were observed post-treatment.

- Community Engagement : Local communities reported increased recreational use of the waterway due to improved aesthetics and biodiversity.

作用機序

The mechanism by which 1,4-Dimethylendothall exerts its effects involves interactions with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The oxabicycloheptane ring system plays a crucial role in these interactions by providing a rigid and stable framework that can fit into the enzyme’s active site .

類似化合物との比較

Similar Compounds

7-Oxabicyclo[2.2.1]heptane: This compound shares the oxabicycloheptane ring system but lacks the dimethyl and dicarboxylic acid substituents.

Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Similar in structure but contains a diene system instead of a saturated ring.

1,4-Dimethyl-7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid: This compound has a similar structure but includes a double bond in the ring system.

Uniqueness

1,4-Dimethylendothall is unique due to its specific combination of substituents and the oxabicycloheptane ring system. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

生物活性

1,4-Dimethylendothall is a bicyclic compound characterized by an oxabicycloheptane ring system. This compound has garnered attention in biological research due to its potential role in enzyme inhibition and protein interactions. Its structural uniqueness allows it to interact with various biological targets, making it a significant subject of study in pharmacology and biochemistry.

This compound is primarily recognized for its inhibitory effects on protein phosphatase 2A (PP2A), a critical enzyme involved in various signaling pathways. The mechanism involves binding to the active site of PP2A, leading to the modulation of its activity. This inhibition can affect downstream signaling pathways, particularly those involving nitric oxide synthase (NOS) and endothelial function.

- Chemical Structure : The oxabicycloheptane ring provides a stable framework that facilitates binding to the enzyme's active site, enhancing its inhibitory effects on PP2A .

Biological Activity

Research indicates that this compound exhibits significant biological activity through several mechanisms:

-

Enzyme Inhibition :

- PP2A Inhibition : Studies have shown that this compound effectively inhibits PP2A activity, which is crucial for regulating various cellular processes including cell growth and apoptosis . The IC50 value for PP2A inhibition is reported to be approximately 90 nM .

- Impact on NOS Activity : Inhibition of PP2A by this compound leads to increased phosphorylation of endothelial NOS (eNOS), enhancing nitric oxide production. This effect has implications for vascular health and disease .

- Cellular Effects :

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Nitric Oxide Synthase : A study demonstrated that treatment with this compound increased eNOS activity in HAECs exposed to antiphospholipid antibodies. This was attributed to the compound's ability to inhibit PP2A, thereby preventing dephosphorylation of eNOS .

- Impact on Vascular Health : Research indicates that the modulation of eNOS activity by this compound may have therapeutic potential in conditions characterized by endothelial dysfunction, such as hypertension and atherosclerosis .

Data Table: Biological Activity Summary

特性

IUPAC Name |

1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-9-3-4-10(2,15-9)6(8(13)14)5(9)7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIACBOKCRBDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(O1)(C(C2C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109282-27-1 | |

| Record name | 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 1,4-dimethyl-, (exo,exo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109282271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。